Betrixaban

Catalog No.
S521059
CAS No.
330942-05-7
M.F
C23H22ClN5O3
M. Wt
451.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Betrixaban

CAS Number

330942-05-7

Product Name

Betrixaban

IUPAC Name

N-(5-chloropyridin-2-yl)-2-[[4-(N,N-dimethylcarbamimidoyl)benzoyl]amino]-5-methoxybenzamide

Molecular Formula

C23H22ClN5O3

Molecular Weight

451.9 g/mol

InChI

InChI=1S/C23H22ClN5O3/c1-29(2)21(25)14-4-6-15(7-5-14)22(30)27-19-10-9-17(32-3)12-18(19)23(31)28-20-11-8-16(24)13-26-20/h4-13,25H,1-3H3,(H,27,30)(H,26,28,31)

InChI Key

XHOLNRLADUSQLD-UHFFFAOYSA-N

SMILES

CN(C)C(=N)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)NC3=NC=C(C=C3)Cl

Solubility

2.5-2.7 mg/ml

Synonyms

PRT054021; PRT 054021; PRT-054021; MK-4448; MK 4448; MK4448; PRT-021; PRT 021; PRT021; MLN-1021; MLN 1021; MLN1021; Betrixaban.

Canonical SMILES

CN(C)C(=N)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)NC3=NC=C(C=C3)Cl

Description

The exact mass of the compound Betrixaban is 451.1411 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. It belongs to the ontological category of monochloropyridine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Thromboprophylaxis in Acute Medically Ill Patients

Interaction with Major CYP Enzymes

    Scientific Field: Pharmacokinetics, Drug Metabolism

    Application Summary: Betrixaban has been studied for its interaction with major CYP enzymes.

    Methods of Application: In a study, a single oral solution containing 40 mg of 14C-labeled Betrixaban was administered to 5 healthy male volunteers.

    Results: The study found that Betrixaban has the lowest renal clearance and no metabolism by CYP enzymes.

Prevention of Embolism after Knee Surgery

    Scientific Field: Orthopedics, Hematology

    Application Summary: Betrixaban has undergone clinical trials for the prevention of embolism after knee surgery.

    Methods of Application: The specific methods of application in this context would depend on the specifics of the clinical trial, including the dosage of Betrixaban used, the timing of administration relative to the surgery, and the duration of treatment.

    Results: The specific results would also depend on the specifics of the clinical trial.

Prevention of Stroke in Non-Valvular Atrial Fibrillation

Interaction with Antidepressants

Prevention of Pulmonary Embolism in Patients with Limited Mobility

Betrixaban is a non-vitamin K oral anticoagulant, specifically classified as a direct inhibitor of factor Xa. Its chemical formula is C23H22ClN5O3C_{23}H_{22}ClN_{5}O_{3}, and it has a molecular weight of approximately 451.91 g/mol. Betrixaban operates through competitive and reversible inhibition of factor Xa, which plays a crucial role in the coagulation cascade by converting prothrombin to thrombin. This mechanism effectively prevents thrombin generation, thereby reducing the risk of thromboembolic events, particularly in patients at risk for venous thromboembolism (VTE) .

Betrixaban acts as a direct inhibitor of factor Xa, a serine protease enzyme playing a central role in the blood coagulation cascade. By binding to the active site of factor Xa, Betrixaban prevents its interaction with factors IX and VIII, thereby inhibiting the formation of thrombin, the enzyme responsible for converting fibrinogen to fibrin, the essential component of blood clots [].

, including hydrolysis and oxidation. It is known to be biodegradable in both acidic and alkaline environments, with studies identifying several degradation products under different conditions . One notable reaction involves the oxidation of betrixaban, which can yield N-nitrosodimethylamine under specific conditions, highlighting potential environmental concerns regarding its stability and degradation .

The primary biological activity of betrixaban is its anticoagulant effect, achieved through the inhibition of factor Xa. This action leads to decreased thrombin generation without directly affecting platelet aggregation. Betrixaban exhibits a long half-life (19-27 hours), allowing for once-daily dosing, which enhances patient compliance compared to other anticoagulants that require more frequent administration . Its low renal excretion profile makes it particularly suitable for patients with renal impairment, as it minimizes the risk of accumulation and associated bleeding complications .

The synthesis of betrixaban has been explored through various methods. A notable approach involves the Pinner reaction, where an amidine reaction occurs between a precursor compound and dimethylamine to form betrixaban . Other methods have included modifications to existing synthetic pathways to enhance yield and purity, demonstrating the compound's adaptability in synthetic chemistry .

Betrixaban is primarily used for the prevention of VTE in hospitalized patients following discharge. It is the first oral anticoagulant approved by the United States Food and Drug Administration for extended thromboprophylaxis, making it a significant advancement in managing VTE risks . Additionally, ongoing research explores its potential applications in various therapeutic areas beyond VTE prophylaxis.

Due to its minimal hepatic metabolism and low interaction with cytochrome P450 enzymes, betrixaban exhibits a favorable drug interaction profile. Studies indicate that it does not significantly interact with other medications metabolized by this pathway, reducing the risk of adverse drug interactions commonly associated with other anticoagulants . This characteristic enhances its safety profile, particularly in polypharmacy scenarios.

Betrixaban shares similarities with several other anticoagulants but also exhibits unique properties that distinguish it from them. Below is a comparison with similar compounds:

CompoundMechanism of ActionHalf-LifeRenal ExcretionUnique Features
BetrixabanDirect factor Xa inhibitor19-27 hoursLow (~11%)Approved for extended thromboprophylaxis
RivaroxabanDirect factor Xa inhibitor5-9 hoursModerate (~66%)Requires more frequent dosing
ApixabanDirect factor Xa inhibitor8-15 hoursModerate (~25%)Twice-daily dosing
EdoxabanDirect factor Xa inhibitor10-14 hoursHigh (~50%)Dosing adjusted based on renal function
DabigatranDirect thrombin inhibitor12-17 hoursHigh (~80%)Requires monitoring of renal function

Uniqueness: Betrixaban's long half-life and low renal excretion make it particularly advantageous for patients who may be at risk for complications due to renal impairment or those requiring extended prophylaxis after hospitalization. Its minimal hepatic metabolism further reduces potential drug-drug interactions compared to other anticoagulants .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

451.1411173 g/mol

Monoisotopic Mass

451.1411173 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Melting Point

200-212 ºC

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

74RWP7W0J9

GHS Hazard Statements

Aggregated GHS information provided by 36 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Betrixaban is indicated for prophylaxis of venous thromboembolism (VTE) in conditions of moderate to severe restricted mobility or in patients that qualify as in risk of VTE.
FDA Label
Prevention of venous thromboembolism

Livertox Summary

Betrixaban is an oral anticoagulant and direct inhibitor of factor Xa which is used to decrease the risk of deep vein thrombosis and pulmonary embolus in patients hospitalized with an acute medical condition who are at high risk for venous thromboses. Betrixaban has been linked to a low rate of serum aminotransferase elevations during therapy but has not been linked to instances of clinically apparent liver injury.

Drug Classes

Antithrombotic Agents

Pharmacology

Betrixaban is an oral anticoagulant that excerts its action by preventing thrombin generation without having a direct effect on platelet aggregation [A27288].
Betrixaban is an orally active inhibitor of coagulation factor Xa (activated factor X) with anticoagulant activity. Betrixaban is primarily excreted unchanged in the bile and has a half life of about 19 hours.

MeSH Pharmacological Classification

Factor Xa Inhibitors

ATC Code

B01AF
B - Blood and blood forming organs
B01 - Antithrombotic agents
B01A - Antithrombotic agents
B01AF - Direct factor xa inhibitors
B01AF04 - Betrixaban

Mechanism of Action

Betrixaban is a cofactor-independent direct inhibitor of the Factor Xa and inhibits free and prothrombinase-bound Factor Xa.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Serine peptidases [EC:3.4.21.-]
F10 [HSA:2159] [KO:K01314]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

330942-05-7

Absorption Distribution and Excretion

Betrixaban presents a rapid absorption at a dose of 80 mg. Its peak plasma concentration is registered within 3-4 hours after oral administration in healthy humans. The oral bioavailability is 34%, and it can be reduced with the consumption of food. Specifically, the Cmax and AUC is reduced by an average of 70% and 61% with a low-fat meal, and 50% and 48% with a high-fat meal compared to the fasted state, an effect which is apparent up to six hours following food intake.
Betrixaban is reported to present mainly a gastrointestinal elimination route, it has been shown that even 85% of it gets disposed in the feces and only 11% of it can be found in the urine.
The apparent volume of distribution os 32 L/kg.
Betrixaban presents a minimal renal clearance (being 5-7% of the administered dose).

Metabolism Metabolites

One of the major characteristics of Betrixaban is its minimal hepatic metabolism (< 1%), preventing potential accumulation with liver impariment. Unchanged Betrixaban is the main form found in human plasma, followed by two hydolitic CYP-independent inactive metabolites (15-18%). The minimal hepatic metabolism produces an unlikely drug-to-drug interaction with inhibitors or agonists of CYP450.

Wikipedia

Betrixaban
1,2-Dichloroethyl_acetate

FDA Medication Guides

Bevyxxa
Betrixaban
CAPSULE;ORAL
PORTOLA PHARMS INC
08/24/2020

Biological Half Life

Betrixaban presents a long half-life of between 19-27 hours.

Use Classification

Human drugs -> Antithrombotic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Chan NC, Bhagirath V, Eikelboom JW. Profile of betrixaban and its potential in the prevention and treatment of venous thromboembolism. Vasc Health Risk Manag. 2015 Jun 26;11:343-51. doi: 10.2147/VHRM.S63060. eCollection 2015. Review. PubMed PMID: 26170684; PubMed Central PMCID: PMC4489817.
2: Cohen AT, Harrington R, Goldhaber SZ, Hull R, Gibson CM, Hernandez AF, Gold A. Recognition of biomarker identified high-risk patients in the acute medically ill venous thromboembolism prevention with extended duration betrixaban study resulting in a protocol amendment. Am Heart J. 2015 Jan;169(1):186-7. doi: 10.1016/j.ahj.2014.09.004. Epub 2014 Sep 19. PubMed PMID: 25497265.
3: Meddahi S, Samama MM. [Pharmacologic and clinical characteristics of direct inhibitors of factor Xa: rivaroxaban, apixaban, edoxaban and betrixaban]. J Mal Vasc. 2014 May;39(3):183-94. doi: 10.1016/j.jmv.2014.02.001. Epub 2014 Mar 18. Review. French. PubMed PMID: 24650612.
4: Cohen AT, Harrington R, Goldhaber SZ, Hull R, Gibson CM, Hernandez AF, Kitt MM, Lorenz TJ. The design and rationale for the Acute Medically Ill Venous Thromboembolism Prevention with Extended Duration Betrixaban (APEX) study. Am Heart J. 2014 Mar;167(3):335-41. doi: 10.1016/j.ahj.2013.11.006. Epub 2013 Dec 10. PubMed PMID: 24576517.
5: Chan NC, Hirsh J, Ginsberg JS, Eikelboom JW. Betrixaban (PRT054021): pharmacology, dose selection and clinical studies. Future Cardiol. 2014 Jan;10(1):43-52. doi: 10.2217/fca.13.98. PubMed PMID: 24344662.
6: Palladino M, Merli G, Thomson L. Evaluation of the oral direct factor Xa inhibitor - betrixaban. Expert Opin Investig Drugs. 2013 Nov;22(11):1465-72. doi: 10.1517/13543784.2013.825605. Epub 2013 Aug 22. Review. PubMed PMID: 23964817.
7: Connolly SJ, Eikelboom J, Dorian P, Hohnloser SH, Gretler DD, Sinha U, Ezekowitz MD. Betrixaban compared with warfarin in patients with atrial fibrillation: results of a phase 2, randomized, dose-ranging study (Explore-Xa). Eur Heart J. 2013 May;34(20):1498-505. doi: 10.1093/eurheartj/eht039. Epub 2013 Mar 13. PubMed PMID: 23487517; PubMed Central PMCID: PMC3659305.
8: Morganroth J, Gretler DD, Hollenbach SJ, Lambing JL, Sinha U. Absence of QTc prolongation with betrixaban: a randomized, double-blind, placebo- and positive-controlled thorough ECG study. Expert Opin Pharmacother. 2013 Jan;14(1):5-13. doi: 10.1517/14656566.2013.753057. Epub 2012 Dec 10. PubMed PMID: 23216423.
9: Zhang P, Huang W, Wang L, Bao L, Jia ZJ, Bauer SM, Goldman EA, Probst GD, Song Y, Su T, Fan J, Wu Y, Li W, Woolfrey J, Sinha U, Wong PW, Edwards ST, Arfsten AE, Clizbe LA, Kanter J, Pandey A, Park G, Hutchaleelaha A, Lambing JL, Hollenbach SJ, Scarborough RM, Zhu BY. Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenz amide, a highly potent, selective, and orally efficacious factor Xa inhibitor. Bioorg Med Chem Lett. 2009 Apr 15;19(8):2179-85. doi: 10.1016/j.bmcl.2009.02.111. Epub 2009 Mar 3. PubMed PMID: 19297154.
10: Turpie AG, Bauer KA, Davidson BL, Fisher WD, Gent M, Huo MH, Sinha U, Gretler DD; EXPERT Study Group. A randomized evaluation of betrixaban, an oral factor Xa inhibitor, for prevention of thromboembolic events after total knee replacement (EXPERT). Thromb Haemost. 2009 Jan;101(1):68-76. PubMed PMID: 19132191.

Explore Compound Types